molecular formula C14H16FNO3 B8469820 Isopropyl 6-fluoro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate

Isopropyl 6-fluoro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate

Cat. No. B8469820
M. Wt: 265.28 g/mol
InChI Key: OSISYENSMFLOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 6-fluoro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate is a useful research compound. Its molecular formula is C14H16FNO3 and its molecular weight is 265.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isopropyl 6-fluoro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl 6-fluoro-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H16FNO3

Molecular Weight

265.28 g/mol

IUPAC Name

propan-2-yl 6-fluoro-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate

InChI

InChI=1S/C14H16FNO3/c1-9(2)19-14(18)16-8-4-7-12(17)13-10(15)5-3-6-11(13)16/h3,5-6,9H,4,7-8H2,1-2H3

InChI Key

OSISYENSMFLOPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)N1CCCC(=O)C2=C1C=CC=C2F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add a solution of 2-[(3-Ethoxycarbonyl-propyl)-isopropoxycarbonyl-amino]-6-fluor-benzoic acid methyl ester (2.96 g, 8.01 mmol) in THF (123 mL) to a solution of potassium tert-butoxide (16 mL, 16 mmol, 1 M in THF) in THF (123 mL) at room temperature under an atmosphere of nitrogen. After 2 h, pour the mixture into ice/water. Treat aqueous phase with 1M HCl to pH neutral and extract with dichloromethane. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Dissolve the former crude in DMSO (58 mL) and add water (4 drops) followed by addition of lithium chloride (773 mg, 18.23 mmol) and heat the resulting solution at 160° C. for 2 h. Cool the mixture to room temperature and pour into brine. Extract the mixture with ethyl acetate. Dry the organic layers over anhydrous magnesium sulfate, filter the mixture and evaporate the solvent under reduced pressure. Purify the residue by flash chromatography, eluting with hexanes/ethyl acetate, to afford the title compound (1.0 g, 47% over two steps): MS (ES+): 266 (M+H).
Name
2-[(3-Ethoxycarbonyl-propyl)-isopropoxycarbonyl-amino]-6-fluor-benzoic acid methyl ester
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
123 mL
Type
solvent
Reaction Step One
Name
Quantity
123 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
773 mg
Type
reactant
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
47%

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